molecular formula C13H11ClO3S B1597190 4'-Methoxybiphenyl-4-sulfonyl chloride CAS No. 202752-04-3

4'-Methoxybiphenyl-4-sulfonyl chloride

Cat. No. B1597190
M. Wt: 282.74 g/mol
InChI Key: AJWXJCPSCXFPJJ-UHFFFAOYSA-N
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Description

4’-Methoxybiphenyl-4-sulfonyl chloride, also known as 4-(4-Methoxyphenyl)benzenesulfonyl chloride, is an organic compound . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular formula of 4’-Methoxybiphenyl-4-sulfonyl chloride is C13H11ClO3S . The molecular weight is 282.74 . The structure includes a biphenyl group where one of the phenyl rings has a methoxy group (-OCH3) at the 4’ position and the other phenyl ring has a sulfonyl chloride group (-SO2Cl) at the 4 position .


Physical And Chemical Properties Analysis

4’-Methoxybiphenyl-4-sulfonyl chloride is a solid substance . It has a melting point range of 103-108°C .

Scientific Research Applications

Proton Exchange Membranes

4'-Methoxybiphenyl-4-sulfonyl chloride is utilized in the synthesis of new sulfonated side-chain grafting units for proton exchange membranes (PEMs). These membranes, made from poly(arylene ether sulfone)s, demonstrate high proton conductivity, making them suitable for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Anticancer Activity

Sulfonyl esters synthesized from reactions involving sulfonyl chlorides, including derivatives of 4'-Methoxybiphenyl-4-sulfonyl chloride, have shown potent in vitro anticancer activities. These compounds demonstrate selective apoptosis induction and cell cycle arrest in cancer cell lines, suggesting their potential as therapeutic agents (Muškinja et al., 2019).

Nanofiltration Membranes

In the development of thin-film composite nanofiltration membranes, 4'-Methoxybiphenyl-4-sulfonyl chloride derivatives have been employed. These membranes exhibit improved water flux and are effective in dye treatment, indicating their applicability in water purification processes (Liu et al., 2012).

Synthesis of Sulfonyl Chlorides

The compound plays a role in the facile synthesis of various sulfonyl chlorides. These derivatives are significant due to their applications in several chemical reactions, highlighting the versatility of 4'-Methoxybiphenyl-4-sulfonyl chloride in synthetic chemistry (Kim, Ko, & Kim, 1992).

Fluorescent Labeling Reagents

Derivatives of 4'-Methoxybiphenyl-4-sulfonyl chloride have been developed as fluorescent labeling reagents. These are particularly useful in high-performance liquid chromatography for the sensitive determination of amino acids, offering potential applications in biochemical and clinical research (Tsuruta & Inoue, 1998).

Corrosion Inhibition

Compounds derived from 4'-Methoxybiphenyl-4-sulfonyl chloride have been investigated for their effectiveness as corrosion inhibitors. Their application in protecting metals like steel in corrosive environments, especially in industrial settings, is a noteworthy application (Bouklah et al., 2006).

Safety And Hazards

4’-Methoxybiphenyl-4-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation. Contact with water liberates toxic gas . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(4-methoxyphenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-17-12-6-2-10(3-7-12)11-4-8-13(9-5-11)18(14,15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWXJCPSCXFPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383376
Record name 4'-Methoxybiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxybiphenyl-4-sulfonyl chloride

CAS RN

202752-04-3
Record name 4'-Methoxybiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-METHOXYBIPHENYL-4-SULFONYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Part B: 5.2 grams (20 mmol) of 4-(4′-bromophenyl)-anisole was dissolved in 100 mL of anhydrous tetrahydrofuran and placed under nitrogen to cool to −78 C. To this flask was added 8.0 mL of 2.5 molar butyl lithium over 10 minutes. In an adjacent flask was added 100 mL of anhydrous tetrahydrofuran which was cooled to −60 C and a stream of sulfur dioxide was added through a dispersion tube while the system is under nitrogen atmosphere. After the addition of approximately 10 mL of liquid sulfur dioxide the dispersion tube was removed and the cold sulfur dioxide solution was transferred by a cannula to the stirred aryl lithium solution over five minutes. After one hour at −70 C the contents were warmed to room temperature and the solution was concentrated to dryness to yield a crude lithium sulfinate. The crude lithium 4-(4′-methoxyphenyl)phenylsulfinic acid was slurried in 100 mL of dry hexanes under nitrogen atmosphere and cooled to 0 C. To this cooled suspension was added 2.45 grams (18.1 mmol) of sulfuryl chloride and the suspension was allowed to warm to room temperature. The contents were concentrated by rotory evaporation to yield 5.1 grams of crude 4-(4′-methoxyphenyl)phenyl-sulfonyl chloride which was purified by recrystallization from chloroform.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
lithium 4-(4′-methoxyphenyl)phenylsulfinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2.45 g
Type
reactant
Reaction Step Seven
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

To a mixture of 4′-methoxy[1,1′-biphenyl]-4-sulfonic acid (30 g, 0.11 mol) and thionylchloride (90 ml), DMF (1 ml) was added and the reaction mixture was refluxed for 6 h. Excess thionylchloride was distilled off and the crude was purified by column chromatography over silica gel (pet. ether/CHCl3, 1:1) to give 4′-methoxy[1,1′-biphenyl]-4-sulfonyl chloride (30 g, 95%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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